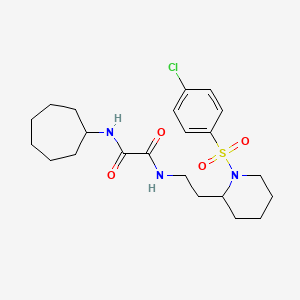

N1-(2-(1-((4-chlorophenyl)sulfonyl)piperidin-2-yl)ethyl)-N2-cycloheptyloxalamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

N1-(2-(1-((4-chlorophenyl)sulfonyl)piperidin-2-yl)ethyl)-N2-cycloheptyloxalamide is a compound that likely belongs to a class of piperidine derivatives characterized by the presence of sulfonyl groups attached to the piperidine ring. These types of compounds have been studied for their potential applications in various fields, including their use as antimicrobial agents. The presence of the sulfonyl group, particularly when combined with other substituents like the 4-chlorophenyl moiety, can significantly influence the biological activity of these molecules .

Synthesis Analysis

The synthesis of related piperidine derivatives typically involves the treatment of substituted benzhydryl chlorides with a piperidine moiety, followed by N-sulfonation with sulfonyl chlorides in the presence of a solvent such as dry methylene dichloride and a base like triethylamine . This method allows for the introduction of various substituents on the piperidine ring, which can be further modified to tailor the properties of the final compound.

Molecular Structure Analysis

The molecular structure of such compounds is characterized by the presence of a piperidine ring, which is a six-membered ring containing one nitrogen atom. The sulfonyl group attached to this ring is a key feature that can influence the electronic properties of the molecule. The 4-chlorophenyl group is another important substituent that can affect the molecule's reactivity and interaction with biological targets .

Chemical Reactions Analysis

Piperidine derivatives with N-acyl and N-sulfonyl groups have been studied for their reactivity in anodic methoxylation reactions. These reactions are influenced by the type of anode used, the electrolyte present, and the current density applied. For instance, methoxylation on graphite with Et4NOTs tends to favor the formation of α-monomethoxy products, while the presence of Et4NBF4 can lead to the predominance of α,α'-dimethoxy derivatives in certain cases .

Physical and Chemical Properties Analysis

The physical and chemical properties of these compounds are largely determined by their functional groups. The N-sulfonyl group, for example, can increase the compound's polarity and potentially its solubility in polar solvents. The electronic effects of the sulfonyl and chlorophenyl groups can also influence the compound's reactivity and stability. The antimicrobial activity of these compounds has been evaluated, and structure-activity relationship studies suggest that the nature of substitutions on the benzhydryl and sulfonamide rings plays a significant role in determining their efficacy against various pathogens .

Aplicaciones Científicas De Investigación

Arylsulfonamide Derivatives

- Uro-selective α1-Adrenoceptor Antagonists : Arylsulfonamide derivatives of (aryloxy)ethyl pyrrolidines and piperidines, structurally related to N1-(2-(1-((4-chlorophenyl)sulfonyl)piperidin-2-yl)ethyl)-N2-cycloheptyloxalamide, have been explored for their potential as α1-adrenoceptor antagonists with a uro-selective profile. These compounds have displayed high-to-moderate affinity for α1-adrenoceptors, indicating potential application in urology (Rak et al., 2016).

Alzheimer’s Disease Treatment Candidates

- Potential Drug Candidates for Alzheimer’s Disease : N-substituted derivatives of 3-[(5-{1-[(4-chlorophenyl)sulfonyl]-3-piperidinyl}-1,3,4-oxadiazol-2-yl)sulfanyl]propanamide have been synthesized and evaluated as potential drug candidates for Alzheimer’s disease. These compounds have shown inhibition activity against acetyl cholinesterase, an enzyme associated with Alzheimer's disease (Rehman et al., 2018).

Antioxidant and Anticholinesterase Activities

- Antioxidant and Anticholinesterase Potentials : Studies involving sulfonyl hydrazone scaffold and piperidine rings, structurally related to N1-(2-(1-((4-chlorophenyl)sulfonyl)piperidin-2-yl)ethyl)-N2-cycloheptyloxalamide, have demonstrated significant antioxidant capacity and anticholinesterase activity. These properties suggest potential therapeutic applications in oxidative stress and cholinergic system disorders (Karaman et al., 2016).

CB1 Cannabinoid Receptor Antagonist

- Potential Antagonist of CB1 Cannabinoid Receptor : NESS 0327, a compound structurally similar to N1-(2-(1-((4-chlorophenyl)sulfonyl)piperidin-2-yl)ethyl)-N2-cycloheptyloxalamide, has been evaluated for its binding affinity toward cannabinoid CB1 and CB2 receptors. This compound exhibited selectivity for the CB1 receptor, indicating possible application in cannabinoid-related pharmacology (Ruiu et al., 2003).

5-HT(7) Receptor Selectivity

- Selective 5-HT7 Receptor Ligands : N-alkylated arylsulfonamide derivatives of (aryloxy)ethyl piperidines have been studied for their potential as selective 5-HT7 receptor ligands. Such ligands could be relevant in the treatment of central nervous system (CNS) disorders (Canale et al., 2016).

Propiedades

IUPAC Name |

N-[2-[1-(4-chlorophenyl)sulfonylpiperidin-2-yl]ethyl]-N'-cycloheptyloxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H32ClN3O4S/c23-17-10-12-20(13-11-17)31(29,30)26-16-6-5-9-19(26)14-15-24-21(27)22(28)25-18-7-3-1-2-4-8-18/h10-13,18-19H,1-9,14-16H2,(H,24,27)(H,25,28) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WBWMTZPAQBFPLF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCCC(CC1)NC(=O)C(=O)NCCC2CCCCN2S(=O)(=O)C3=CC=C(C=C3)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H32ClN3O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

470.0 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N1-(2-(1-((4-chlorophenyl)sulfonyl)piperidin-2-yl)ethyl)-N2-cycloheptyloxalamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-chloro-2-{(E)-[(3,5-dichlorophenyl)imino]methyl}phenol](/img/structure/B2537133.png)

![2-(2-oxo-2-piperidin-1-ylethyl)sulfanyl-3-[3-(trifluoromethyl)phenyl]-5H-pyrimido[5,4-b]indol-4-one](/img/structure/B2537135.png)

![3-benzyl-N-(2,5-dichlorophenyl)-5-methyl-2,4-dioxo-2,3,4,5-tetrahydro-1H-pyrrolo[3,2-d]pyrimidine-7-carboxamide](/img/structure/B2537140.png)

![4-ethyl-N-(2-(6-methyl-1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)-2,3-dioxopiperazine-1-carboxamide](/img/structure/B2537142.png)

![N-(2-aminoethyl)-3-[(5-methyl-3-nitro-1H-pyrazol-1-yl)methyl]-1,2,4-oxadiazole-5-carboxamide](/img/structure/B2537151.png)

![Tert-butyl N-(1-formyl-2-bicyclo[2.2.1]heptanyl)carbamate](/img/structure/B2537152.png)

![methyl 4-({[(5-fluoro-2-pyridin-4-yl-1H-indol-3-yl)amino]carbonyl}amino)benzoate](/img/structure/B2537155.png)